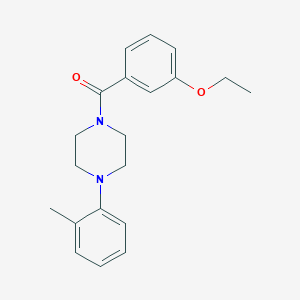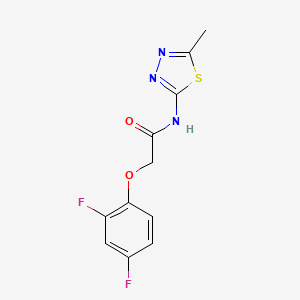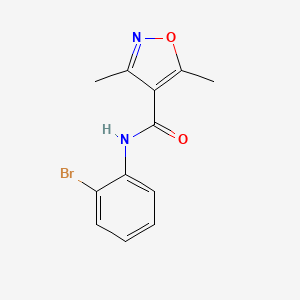![molecular formula C19H23ClN4O2 B4433998 2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433998.png)
2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using a specific method and has been found to have diverse biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound can also inhibit the activity of specific neurotransmitters in the brain, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been found to have diverse biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound can also inhibit the activity of specific neurotransmitters in the brain, which can help in the treatment of neurological disorders. Additionally, it has been found to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine in lab experiments include its high purity, efficient synthesis method, and diverse biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its optimal dosage and application.
Future Directions
There are several future directions for the research on 2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine. One possible direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to determine its optimal dosage and application in cancer treatment. Another direction is to explore its potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, 2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its efficient synthesis method, diverse biochemical and physiological effects, and potential applications in cancer treatment and neurological disorders make it an attractive compound for further research. However, more research is needed to determine its optimal dosage and application, as well as its potential toxicity.
Scientific Research Applications
2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has potential applications in various fields of scientific research. It has been found to have anticancer properties and can inhibit the growth of cancer cells. This compound has also been tested for its antifungal and antibacterial properties, and it has shown promising results. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-11-16(12-14(2)17(13)20)26-15(3)18(25)23-7-9-24(10-8-23)19-21-5-4-6-22-19/h4-6,11-12,15H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUCHYWANLMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4433919.png)



![1-[(2,5-dichlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433949.png)



![N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4433967.png)

![2-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433976.png)

![1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4434010.png)
